
6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
Overview
Description
This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Physical And Chemical Properties Analysis
The molecular formula of a similar compound, “6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine”, is CHClNS with an average mass of 199.661 Da and a monoisotopic mass of 198.997101 Da .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds related to pyrimidinamines. For instance, studies have reported the formation of stable betainic pyrimidinaminides through nucleophilic substitution reactions under specific conditions, leading to the creation of various substituted pyrimidine derivatives (Schmidt, 2002). Another study described the novel syntheses of tricyclic, N-aryl, pyridine-, and pyrazine-fused pyrimidones, highlighting the versatility of pyrimidinamine compounds in synthesizing complex heterocyclic structures (Friary, McPhail, & Seidl, 1993).
Biological Activities
Several studies have investigated the biological activities of pyrimidinamine derivatives. For example, new thiazolo[5,4-d]pyrimidines with molluscicidal properties were synthesized, demonstrating the potential application of these compounds in controlling snail populations that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988). Another research focused on the synthesis and reactions of benzimidazole derivatives, which include pyrimidinamine compounds, to explore their potential applications in various chemical and biological contexts (Fikry et al., 2015).
Agricultural Applications
The discovery of novel fungicidal compounds based on pyrimidin-4-amine derivatives has been a significant area of research. A study highlighted the synthesis and optimization of pyridin-2-yloxy-based pyrimidin-4-amine fungicides, showcasing the potential of these compounds in agricultural applications to control fungal diseases in crops (Liu et al., 2023).
Methodological Advances
Research has also contributed to methodological advances in chemistry, such as the development of new synthetic routes for creating heterocyclic compounds. One study detailed a multi-step synthesis of triazolo[4,5-d]pyrimidin-7-imines, demonstrating the versatility of pyrimidinamine-based compounds in synthesizing diverse heterocyclic structures (Chen & Shi, 2008, 2009).
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSWTIGVRPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



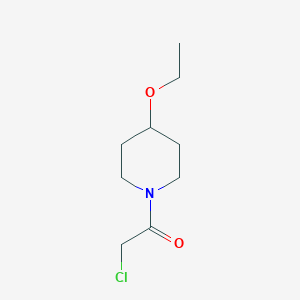

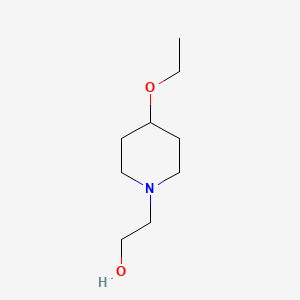
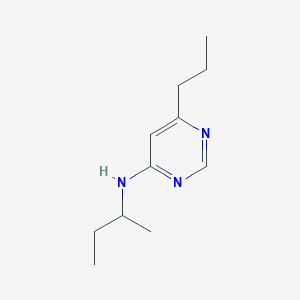

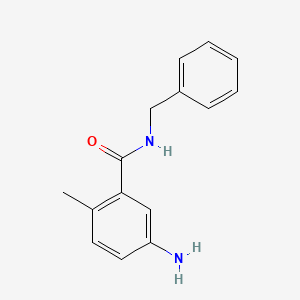
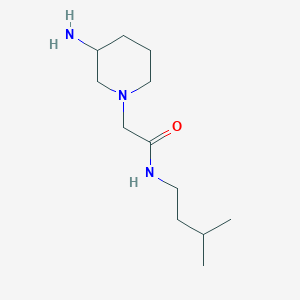
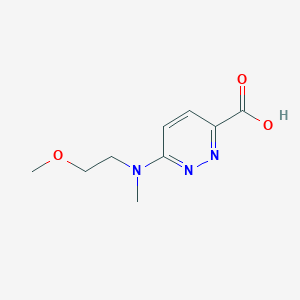
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)
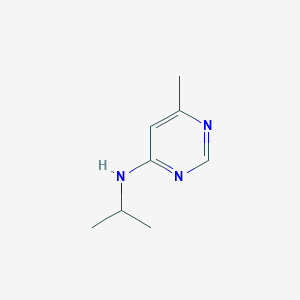

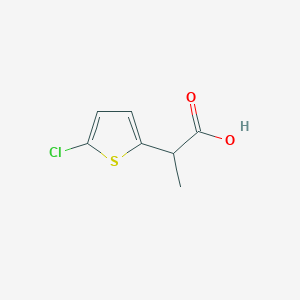
![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)